3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a butyl group and a 1,2,4-oxadiazole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling of the Quinazoline and Oxadiazole Units: The final step involves coupling the quinazoline core with the 1,2,4-oxadiazole moiety, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group or the aromatic rings.
Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases, pending further research and clinical trials.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The quinazoline core is known to inhibit certain kinases, which are involved in cell signaling pathways. The oxadiazole moiety may enhance binding affinity or selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
3-butyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Unique due to the combination of quinazoline and oxadiazole moieties.
Other Quinazolines: Often studied for their kinase inhibitory activity.
Other Oxadiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinazolines or oxadiazoles.
Properties
CAS No. |
1207033-02-0 |
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Molecular Formula |
C23H24N4O3 |
Molecular Weight |
404.47 |
IUPAC Name |
3-butyl-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H24N4O3/c1-4-5-12-26-22(28)18-8-6-7-9-19(18)27(23(26)29)14-20-24-21(25-30-20)17-11-10-15(2)16(3)13-17/h6-11,13H,4-5,12,14H2,1-3H3 |
InChI Key |
KAGVZTWUPWMDEW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
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